2-(4-(二异丙基氨基)丁-2-炔-1-基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

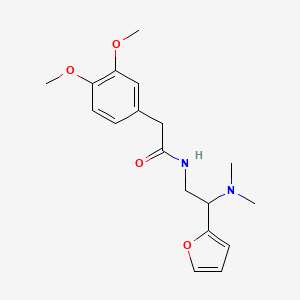

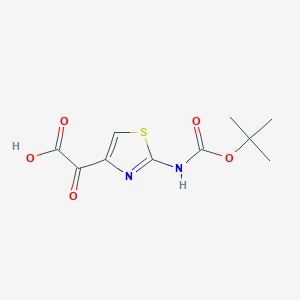

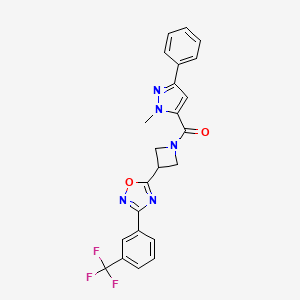

This compound is a functionalized Cereblon ligand used for the development of a protein degrader library . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .

Synthesis Analysis

The synthesis of this compound involves the use of triethylamine, bis-triphenylphosphine-palladium (II) chloride, and copper (l) iodide at 40℃ for 10 hours under N2 flow . The solvent is then evaporated, and the residue is partitioned between DCM and water. The mixture is filtered over Isolute and the filtrate’s solvent is evaporated. The residue is purified by column chromatography (eluent: DCM). The desired product fractions are collected and the solvent is evaporated. The residue is suspended in DIPE and the precipitate is filtered off .Molecular Structure Analysis

The molecular structure of this compound involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene .Physical and Chemical Properties Analysis

The compound is a white solid . Its FT-IR (KBr) spectrum exhibits peaks at 3462, 1708, 1637, 1425, 1382, 1261, 1070, 761, 692, 472 cm−1 . Its 1H NMR (300 MHz, CDCl3) and 13C NMR (75 MHz, C6D6) spectra have also been reported .科学研究应用

光电和荧光性质

这种化合物及其衍生物已被研究其光物理和热性质。一系列异吲哚啉-1,3-二酮衍生物表现出高热稳定性和作为荧光化合物的潜力,这归功于它们在不同溶剂中记录的吸收和荧光光谱。使用密度泛函理论 (DFT) 的计算研究通过计算这些化合物的带隙和前沿分子轨道 (FMO) 能量进一步支持了这些发现 (Mane、Katagi 和 Melavanki,2019)。

分子结构分析和抗菌活性

异吲哚啉-1,3-二酮衍生物被合成、表征,并且使用各种技术确定了它们的分子结构,包括单晶 X 射线衍射。这些化合物对各种病原体表现出显着的抗菌活性,与标准药物相当。还进行了分子对接研究以了解原子水平的相互作用,为理解这些化合物的性质增加了另一个维度 (Sabastiyan 和 Suvaikin,2012)。

缓蚀

源自异吲哚啉-1,3-二酮的氮杂伪肽已被测试为酸性溶液中低碳钢的缓蚀剂。研究表明,这些化合物是有效的缓蚀剂,其有效性随浓度增加而增加。它们充当混合型缓蚀剂,并且实验结果和理论计算之间显示出良好的一致性 (Chadli 等,2017)。

催化应用

2-氨基异吲哚啉-1,3-二酮功能化的磁性纳米粒子已被用作 4H-吡喃衍生物合成的催化剂。该工艺提供了环境友好、产率高以及使用外部磁铁轻松分离催化剂等优势。这代表了有机合成中更绿色、更有效的催化过程的一步 (Shabani 等,2021)。

作用机制

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in downstream signaling pathways.

Biochemical Pathways

The interaction of isoindoline-1,3-dione derivatives with the dopamine receptor d2 suggests that they may influence dopaminergic signaling pathways . These pathways play a critical role in various physiological functions, including motor control, reward, and cognition.

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

安全和危害

未来方向

The present invention provides new processes for the preparation of unsubstituted and substituted 4-amino-2- (2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds which are useful, for example, for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α . These new processes could improve and/or provide efficient processes for the commercial production of these compounds .

属性

IUPAC Name |

2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)19(14(3)4)11-7-8-12-20-17(21)15-9-5-6-10-16(15)18(20)22/h5-6,9-10,13-14H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNHLNVXLOILOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

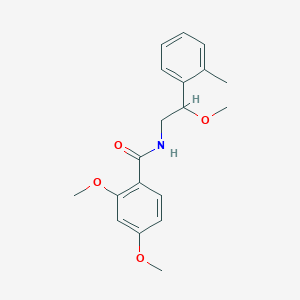

![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)

![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)

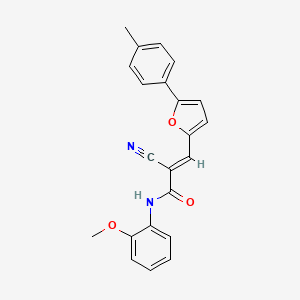

![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)

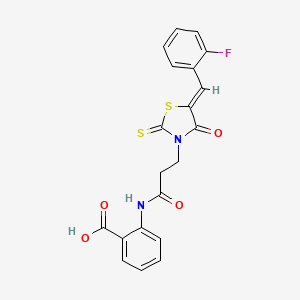

![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)

![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)